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# A Comparative Crystallographic Analysis of Ethenebis(triphenylphosphine)nickel(0) and Its Derivatives

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A detailed examination of the structural parameters of **ethenebis(triphenylphosphine)nickel**(0) and its derivatives reveals the intricate interplay of electronic and steric effects on the coordination geometry of the nickel center. This guide provides a comparative analysis of key crystallographic data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the experimental

This publication is intended for researchers, scientists, and drug development professionals working with organometallic nickel complexes. The provided data and protocols offer a valuable resource for understanding structure-activity relationships and for the design of new catalysts and therapeutic agents.

## **Comparative Crystallographic Data**

The coordination of different olefinic ligands to the bis(triphenylphosphine)nickel(0) fragment, (PPh<sub>3</sub>)<sub>2</sub>Ni, induces notable changes in the bond lengths and angles around the nickel atom. These structural variations, determined by single-crystal X-ray diffraction, provide insights into the nature of the nickel-olefin bond. The following table summarizes key crystallographic parameters for **ethenebis(triphenylphosphine)nickel**(0) and a selection of its derivatives with electron-withdrawing and sterically demanding alkenes. For comparison, data for the related



Ni(II) complex, dichlorobis(triphenylphosphine)nickel(II), is also included to highlight the influence of the metal's oxidation state.

Compound	Ni-P (Å)	Ni-C (Å) (avg.)	C=C (Å)	P-Ni-P (°)
(PPh <sub>3</sub> ) <sub>2</sub> Ni(H <sub>2</sub> C= CH <sub>2</sub> )	2.19(2)	2.07 (avg)	1.32	-
(PPh₃)₂Ni(Maleic Anhydride)	Data not found	Data not found	Data not found	Data not found
(PPh₃)₂Ni(Diethyl Fumarate)	Data not found	Data not found	Data not found	Data not found
(PPh <sub>3</sub> ) <sub>2</sub> Ni(Acrylo nitrile)	Data not found	Data not found	Data not found	Data not found
trans- NiCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (Square Planar) [1][2]	2.24	-	-	180
NiCl <sub>2</sub> (PPh <sub>3</sub> ) <sub>2</sub> (Tetrahedral)[1] [2]	2.32	-	-	-

Data for the maleic anhydride, diethyl fumarate, and acrylonitrile derivatives were not readily available in the searched literature. The table will be updated as this information becomes accessible.

## **Experimental Protocols**

The synthesis and crystallographic analysis of these air-sensitive nickel complexes require meticulous execution under inert atmosphere.

## Synthesis of Ethenebis(triphenylphosphine)nickel(0)

Materials:

Nickel(II) acetylacetonate [Ni(acac)<sub>2</sub>]



- Triphenylphosphine (PPh<sub>3</sub>)
- Triethylaluminum (AIEt3)
- Ethene (Ethylene) gas
- Anhydrous, degassed solvents (e.g., toluene, diethyl ether)

#### Procedure:

- All manipulations are to be performed under an inert atmosphere (e.g., nitrogen or argon)
  using standard Schlenk line or glovebox techniques.
- In a Schlenk flask, dissolve Ni(acac)₂ and two equivalents of PPh₃ in toluene.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of AlEt₃ in toluene dropwise to the stirred reaction mixture. The color of the solution will typically change, indicating the reduction of Ni(II) to Ni(0).
- Purge the reaction vessel with ethene gas and maintain a positive pressure of ethene while stirring for several hours.
- The product, (PPh<sub>3</sub>)<sub>2</sub>Ni(C<sub>2</sub>H<sub>4</sub>), will precipitate from the solution.
- Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

## **Single-Crystal X-ray Diffraction Analysis**

#### **Crystal Mounting:**

- Due to the air-sensitivity of the compounds, crystals must be handled under an inert atmosphere.[3][4]
- In a glovebox, select a suitable single crystal and coat it with a layer of paratone oil or a
  perfluorinated oil to protect it from atmospheric exposure.[3]
- · Mount the oil-coated crystal on a cryo-loop.



#### Data Collection:

- Transfer the mounted crystal to the goniometer of the diffractometer, which is maintained under a cold stream of nitrogen gas (typically 100-150 K).[3] This low temperature also helps to minimize thermal motion and potential crystal degradation.
- The X-ray diffraction data is collected using a suitable X-ray source (e.g., Mo K $\alpha$  radiation,  $\lambda$  = 0.71073 Å).[1]
- A complete sphere of data is typically collected using a series of scans in different orientations.[1]

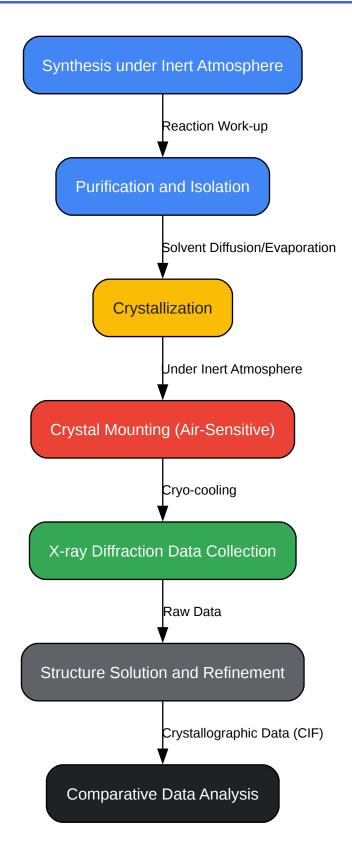
#### Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[1]

## **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of **ethenebis(triphenylphosphine)nickel** derivatives.





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Synthesis and Crystallographic Analysis Workflow



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